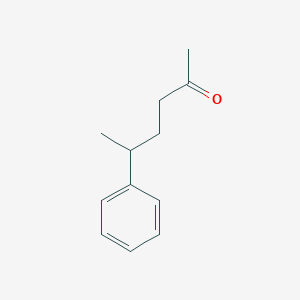
5-Phenylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylhexan-2-one is an organic compound with the molecular formula C12H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2-hexanone in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
On an industrial scale, this compound is produced through the oxidation of 5-phenyl-2-hexanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carefully monitored to prevent over-oxidation and to maximize the yield of the desired ketone.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 5-phenyl-2-hexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols (e.g., 5-phenyl-2-hexanol).
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used as a solvent and in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 5-Phenylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexanone: A simpler ketone with a similar structure but without the phenyl group.
5-Phenyl-2-pentanone: Similar structure but with one less carbon in the chain.
Acetophenone: Contains a phenyl group bonded directly to the carbonyl carbon.
Uniqueness
5-Phenylhexan-2-one is unique due to the presence of both a phenyl group and a hexanone chain. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
18216-74-5 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
5-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
UBTPKYDISLNBLJ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)C1=CC=CC=C1 |
SMILES canonique |
CC(CCC(=O)C)C1=CC=CC=C1 |
Key on ui other cas no. |
18216-74-5 |
Synonymes |
5-Phenyl-2-hexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


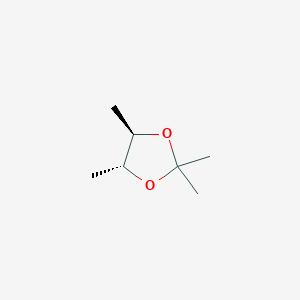
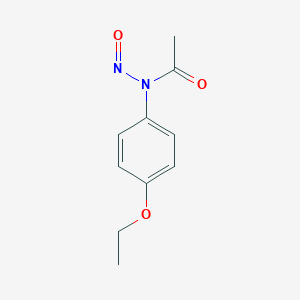
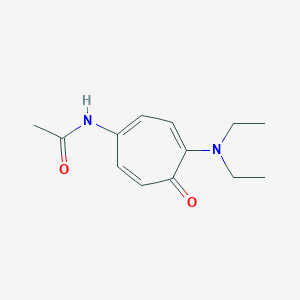
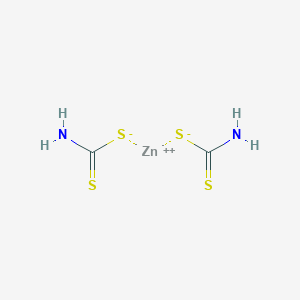

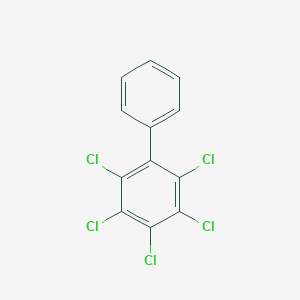
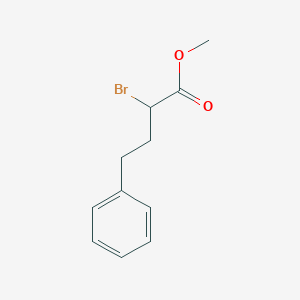
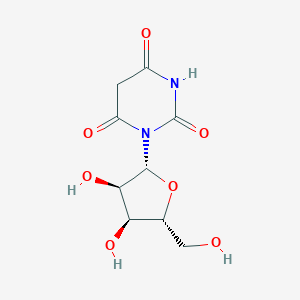
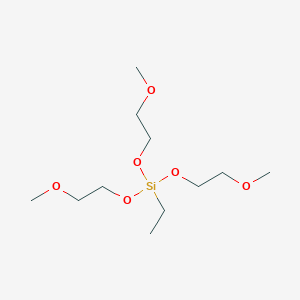
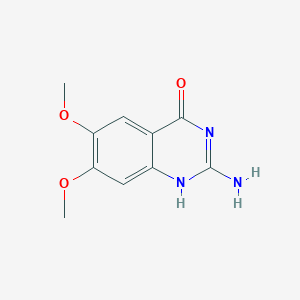
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
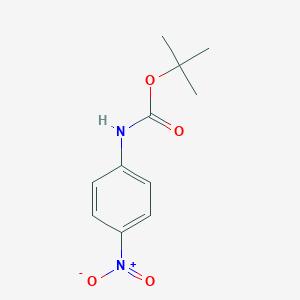
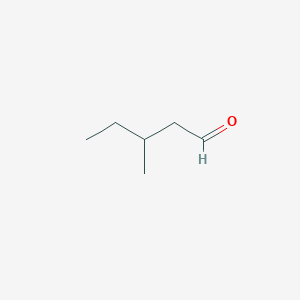
![1-amino-4-[4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B96238.png)
